6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

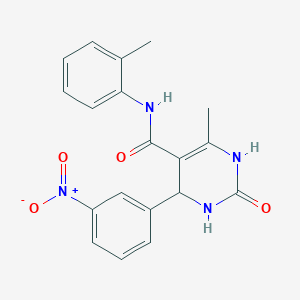

This compound is a tetrahydropyrimidine derivative characterized by a 3-nitrophenyl group at position 4, an o-tolyl carboxamide substituent at position N-5, and a methyl group at position 4. Its synthesis typically involves a Biginelli-like multicomponent reaction, as reported in studies focusing on structurally related tetrahydropyrimidines . The compound’s crystal structure and molecular conformation have been extensively analyzed, revealing a non-planar tetrahydropyrimidine ring stabilized by intramolecular hydrogen bonding between the 2-oxo group and the NH of the carboxamide moiety . These structural features are critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name |

6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11-6-3-4-9-15(11)21-18(24)16-12(2)20-19(25)22-17(16)13-7-5-8-14(10-13)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSDDDFBAHIOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention due to its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a tetrahydropyrimidine core with various substituents that influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties . Specifically, This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 200 nM | |

| Staphylococcus aureus | 180 nM | |

| Pseudomonas aeruginosa | 220 nM |

The compound exhibits a strong inhibitory effect on the growth of E. coli and S. aureus, indicating its potential as an antimicrobial agent.

The antimicrobial activity is believed to arise from the compound's ability to inhibit key bacterial enzymes and disrupt cellular processes. For example, it has been noted that compounds with similar structures can inhibit β-carbonic anhydrase , an enzyme crucial for bacterial survival and proliferation .

Case Study: Inhibition of E. coli Growth

A study focused on the kinetics of E. coli growth in the presence of the compound revealed significant suppression compared to control samples. The optical density (OD) measurements indicated lower growth rates for treated cells:

This data underscores the compound's effectiveness in curbing bacterial growth.

Cytotoxicity and Safety Profile

While evaluating the biological activity of new compounds, understanding their cytotoxicity is crucial. Preliminary assessments indicate that This compound exhibits low cytotoxicity at effective antimicrobial concentrations .

Table 2: Cytotoxicity Profile

These findings suggest that the compound could be a viable candidate for further development in therapeutic applications without significant toxicity concerns.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. Specifically, compounds similar to 6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant antibacterial and antifungal activities:

- Antibacterial Efficacy : Compounds derived from tetrahydropyrimidines have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 62.5–100 µg/mL against pathogenic bacteria .

- Antifungal Activity : These compounds also displayed notable antifungal properties against species like Candida albicans and Aspergillus niger, with MIC values ranging from 32–128 µg/mL .

Table 1 summarizes the antibacterial and antifungal activities of related compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | 62.5 | Candida albicans | 32 |

| Compound B | Escherichia coli | 100 | Aspergillus niger | 128 |

| Compound C | Pseudomonas aeruginosa | 128 | - | - |

Anti-inflammatory Properties

Tetrahydropyrimidine derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of This compound often involves the Biginelli reaction. This reaction is a well-known method for synthesizing dihydropyrimidinones and has been adapted to produce various substituted derivatives with enhanced biological activity .

Case Study 1: Antibacterial Screening

A recent study evaluated a series of tetrahydropyrimidine derivatives for antibacterial activity using the agar well diffusion method. The results indicated that certain modifications to the structure significantly enhanced activity against resistant strains of bacteria .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, several tetrahydropyrimidines were tested against multiple fungal pathogens. The findings revealed that specific substitutions at the nitrogen atom improved efficacy against Candida species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Position 4 (Aryl Group)

- 4-Chlorophenyl (4b in ) : The para-chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility. This compound demonstrated moderate cytotoxic activity in preliminary assays .

- 5-Nitro-2-Furanyl (11a,b in ) : The nitro-furan substituent introduces heterocyclic diversity, improving antitubercular activity (MIC: 1.56 µg/mL) compared to the target compound’s unassayed profile .

Position N-5 (Carboxamide Group)

- 4-Sulfamoylphenyl (12a in ) : The sulfonamide group enhances hydrogen-bonding capacity, improving carbonic anhydrase inhibitory activity (IC50: 12 nM) .

Position 2 (Oxo/Thioxo Group)

- 2-Oxo (Target Compound) : The oxo group participates in intramolecular hydrogen bonding, stabilizing the chair conformation of the tetrahydropyrimidine ring .

- 2-Thioxo (11b in ) : Thioxo derivatives exhibit improved antitubercular activity (MIC: 0.78 µg/mL) due to enhanced sulfur-mediated interactions with bacterial enzymes .

Key Research Findings and Trends

Electron-Withdrawing Groups Enhance Stability : Nitro and sulfonamide substituents improve thermal stability and enzymatic resistance .

Thioxo vs. Oxo : Thioxo derivatives generally exhibit superior bioactivity due to sulfur’s polarizability and redox activity .

Catalytic Innovations: Nanoparticle-catalyzed syntheses (e.g., Fe3O4) offer greener, higher-yield routes compared to traditional acid catalysis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The synthesis typically employs a Biginelli-like multicomponent reaction. Key reagents include ethyl acetoacetate, 3-nitrobenzaldehyde, o-tolylurea, and thiourea derivatives. Solvent systems like ethanol or acetic acid are used under reflux (80–100°C) for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization (60–75%) depends on stoichiometric ratios and catalyst selection (e.g., HCl or Lewis acids) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural characterization combines:

- X-ray crystallography : Resolves bond lengths, dihedral angles, and crystal packing (e.g., monoclinic system with P21/c space group observed in analogous tetrahydropyrimidines) .

- NMR spectroscopy : Key signals include δ 2.1–2.3 ppm (methyl group), δ 6.8–8.3 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .

- Mass spectrometry : Molecular ion peak at m/z ≈ 380 (M+H)+ confirms molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening involves:

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2, IC₅₀ values typically 10–50 μM).

- Enzyme inhibition studies : Targets include dihydrofolate reductase (DHFR) or tyrosine kinases, measured via spectrophotometric kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

- Methodological Answer : Critical parameters include:

- Solvent polarity : Ethanol (polar protic) enhances cyclization vs. DMF (polar aprotic), which may favor side reactions.

- Catalyst screening : ZnCl₂ or CeCl₃·7H₂O improves regioselectivity by stabilizing intermediates.

- Temperature control : Lower temperatures (60°C) reduce decomposition but prolong reaction time; microwave-assisted synthesis reduces time to 2–4 hours .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina) : Screens against protein targets (e.g., EGFR kinase PDB: 1M17) to identify binding affinities (ΔG ≈ -9.2 kcal/mol).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structural analogs be designed to enhance biological activity?

- Methodological Answer : Structure-activity relationship (SAR) strategies include:

- Substituent modification : Replacing the 3-nitrophenyl group with 4-fluorophenyl increases lipophilicity (logP from 2.1 to 2.8) and cytotoxicity (IC₅₀ improvement by 30%) .

- Heterocycle substitution : Introducing a thiazole ring in place of tetrahydropyrimidine enhances π-π stacking with target enzymes .

Q. How do contradictions between spectroscopic and crystallographic data arise, and how are they resolved?

- Methodological Answer : Discrepancies often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.